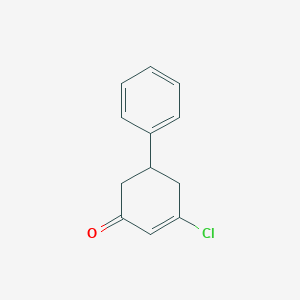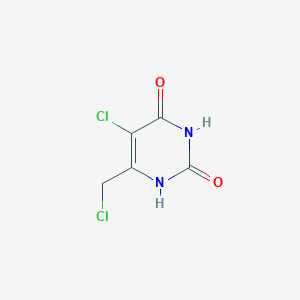
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the linear formula C5H4Cl2N2O2 .
Synthesis Analysis
The synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione involves several steps. Starting with S-methylisothiourea sulfate as a raw material, it undergoes a cyclization reaction with ethyl chloroacetoacetate under alkaline conditions to obtain 6-(chloromethyl)-2-(methylthio)pyrimidine-4(3H)-one. This is followed by a chlorination reaction on the pyrimidine ring to obtain 5-chloro-6-(chloromethyl)-2-(methylthio)pyrimidine-4(3H)-one. Then, a hydrolysis reaction under acidic conditions is carried out to obtain 5-chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione.Molecular Structure Analysis
The molecular structure of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is represented by the linear formula C5H4Cl2N2O2 . The molecular weight of this compound is 195 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione include cyclization, chlorination, and hydrolysis.Physical And Chemical Properties Analysis
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a solid compound . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Fungicidal Activity
Pyrimidinamine derivatives, which include “5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione”, have been found to have outstanding fungicidal activity . These compounds are considered promising agricultural compounds due to their unique mode of action, which is different from other fungicides . They are particularly effective in controlling corn rust .
Synthesis of New Pyrimidine Derivatives
This compound can be used in the synthesis of new pyrimidine derivatives . The process involves the use of organolithium reagents and is highly regioselective, favoring the formation of C-4 substituted products .
Development of New Agrochemicals
Due to the increasing evolution of pesticide resistance, pyrimidinamine derivatives, including “5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione”, are being explored for the development of new agrochemicals . These compounds have a different mode of action from other commercial fungicides, and resistance to these fungicides has not been reported so far .
Synthesis of Molecular Salts
“5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione” can also be used in the synthesis of new molecular salts . These salts have been synthesized from chloronitroaromatic compounds, 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione, and amines .
Research on Pyrimidine Derivatives
This compound is also used in research on pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Safety And Hazards
The safety information for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione indicates that it is dangerous. The hazard statements include H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCXZREYQLVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=O)N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400235 | |
| Record name | 5-chloro-6-chloromethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
73742-45-7 | |
| Record name | 5-chloro-6-chloromethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-Chloro Methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

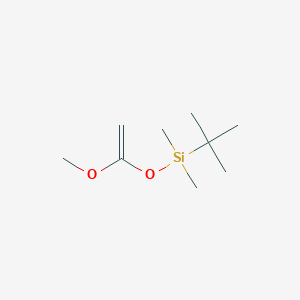

![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
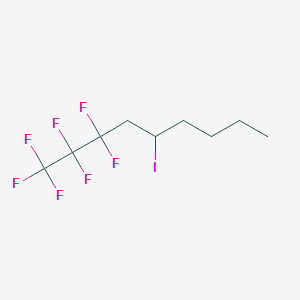

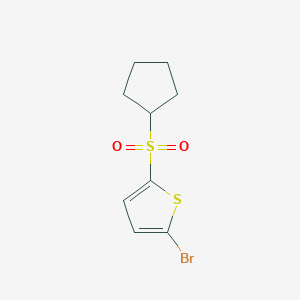

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)
![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)

